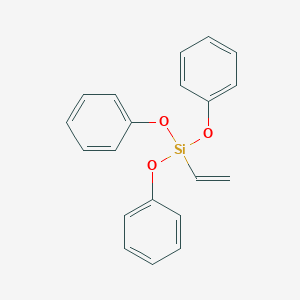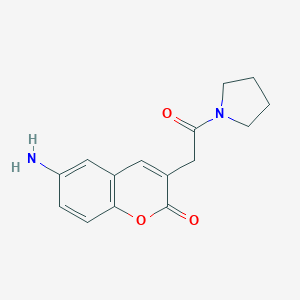
6-Amino-3-((1-pyrrolidinylcarbonyl)methyl)coumarin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-3-((1-pyrrolidinylcarbonyl)methyl)coumarin, also known as PAC-1, is a small molecule compound that has gained significant attention in the scientific community for its potential applications in cancer treatment. PAC-1 has been shown to induce apoptosis, or programmed cell death, in cancer cells while sparing healthy cells. This makes it a promising candidate for cancer therapy.
Mécanisme D'action
The mechanism by which 6-Amino-3-((1-pyrrolidinylcarbonyl)methyl)coumarin induces apoptosis in cancer cells is not fully understood. However, studies have shown that 6-Amino-3-((1-pyrrolidinylcarbonyl)methyl)coumarin may target a specific protein known as procaspase-3. Procaspase-3 is a precursor to the caspase-3 protein, which plays a key role in the apoptotic pathway. 6-Amino-3-((1-pyrrolidinylcarbonyl)methyl)coumarin may activate procaspase-3, leading to the activation of caspase-3 and ultimately inducing apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
6-Amino-3-((1-pyrrolidinylcarbonyl)methyl)coumarin has been shown to have minimal toxicity in healthy cells, making it a promising candidate for cancer therapy. In addition to inducing apoptosis, 6-Amino-3-((1-pyrrolidinylcarbonyl)methyl)coumarin has been shown to inhibit cancer cell migration and invasion. 6-Amino-3-((1-pyrrolidinylcarbonyl)methyl)coumarin has also been shown to increase the expression of certain genes involved in the apoptotic pathway.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 6-Amino-3-((1-pyrrolidinylcarbonyl)methyl)coumarin is its specificity for cancer cells, which reduces the risk of toxicity in healthy cells. 6-Amino-3-((1-pyrrolidinylcarbonyl)methyl)coumarin is also relatively easy to synthesize, making it accessible for research purposes. However, one limitation of 6-Amino-3-((1-pyrrolidinylcarbonyl)methyl)coumarin is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for research on 6-Amino-3-((1-pyrrolidinylcarbonyl)methyl)coumarin. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of interest is the investigation of 6-Amino-3-((1-pyrrolidinylcarbonyl)methyl)coumarin's mechanism of action, which could lead to the development of more effective cancer therapies. Additionally, research could focus on the development of 6-Amino-3-((1-pyrrolidinylcarbonyl)methyl)coumarin analogs with improved solubility and efficacy.
Méthodes De Synthèse
6-Amino-3-((1-pyrrolidinylcarbonyl)methyl)coumarin can be synthesized through a multi-step process involving the reaction of 7-hydroxycoumarin with various reagents such as sodium hydride and N-(pyrrolidin-1-yl)formamide. The final product is obtained through purification using column chromatography.
Applications De Recherche Scientifique
6-Amino-3-((1-pyrrolidinylcarbonyl)methyl)coumarin has been the subject of numerous scientific studies investigating its potential as a cancer therapeutic agent. These studies have shown that 6-Amino-3-((1-pyrrolidinylcarbonyl)methyl)coumarin is effective in inducing apoptosis in a variety of cancer cell lines, including breast, lung, and colon cancer. 6-Amino-3-((1-pyrrolidinylcarbonyl)methyl)coumarin has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Propriétés
Numéro CAS |
18144-58-6 |
|---|---|
Nom du produit |
6-Amino-3-((1-pyrrolidinylcarbonyl)methyl)coumarin |
Formule moléculaire |
C15H16N2O3 |
Poids moléculaire |
272.3 g/mol |
Nom IUPAC |
6-amino-3-(2-oxo-2-pyrrolidin-1-ylethyl)chromen-2-one |
InChI |
InChI=1S/C15H16N2O3/c16-12-3-4-13-10(8-12)7-11(15(19)20-13)9-14(18)17-5-1-2-6-17/h3-4,7-8H,1-2,5-6,9,16H2 |
Clé InChI |
OFRNKOKLZFJGLM-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)CC2=CC3=C(C=CC(=C3)N)OC2=O |
SMILES canonique |
C1CCN(C1)C(=O)CC2=CC3=C(C=CC(=C3)N)OC2=O |
Autres numéros CAS |
18144-58-6 |
Synonymes |
6-Amino-3-[(pyrrolidin-1-ylcarbonyl)methyl]coumarin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




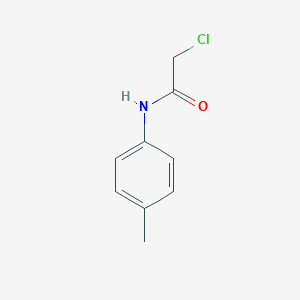
![N-[(2,4-dichlorophenyl)methyl]-6-methoxy-1,3-benzothiazol-2-amine](/img/structure/B103441.png)
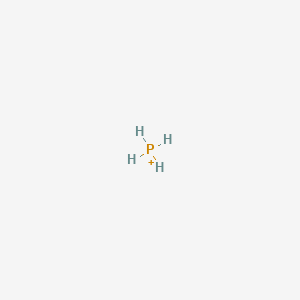
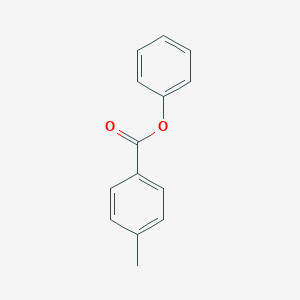
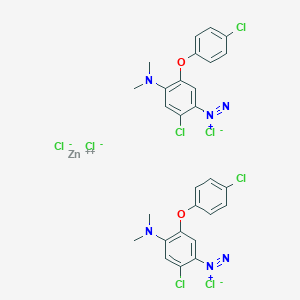
![5-(Diphenylmethylene)-5H-dibenzo[a,d]cycloheptene](/img/structure/B103449.png)
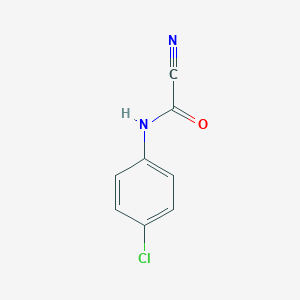
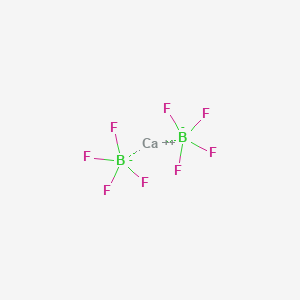
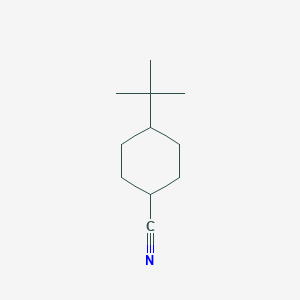
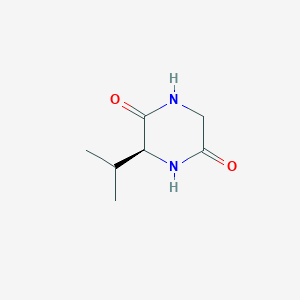
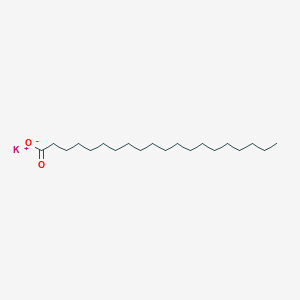
![[(1S,2S,5S,7S,11R,14R,15R,17R)-2,6,6,11,15-Pentamethyl-14-[(2R)-6-methylheptan-2-yl]-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-9-en-5-yl] acetate](/img/structure/B103466.png)
